1-Methyl-4-(3-(1-methylpyrrolidin-2-yl)pyridin-2-yl)piperazine
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Overview
Description
1-Methyl-4-(3-(1-methylpyrrolidin-2-yl)pyridin-2-yl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a pyridine ring and a methylpyrrolidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(3-(1-methylpyrrolidin-2-yl)pyridin-2-yl)piperazine typically involves multi-step organic reactions. One common method involves the initial formation of the pyridine ring, followed by the introduction of the methylpyrrolidine group and the piperazine ring. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques is crucial to monitor the reaction progress and optimize the production parameters.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(3-(1-methylpyrrolidin-2-yl)pyridin-2-yl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce fully reduced forms of the compound.
Scientific Research Applications
1-Methyl-4-(3-(1-methylpyrrolidin-2-yl)pyridin-2-yl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical products.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(3-(1-methylpyrrolidin-2-yl)pyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Nicotine: Structurally similar due to the presence of a pyridine ring and a methylpyrrolidine group.
Piperazine derivatives: Other compounds in this class share the piperazine ring structure but differ in their substituents.
Uniqueness
1-Methyl-4-(3-(1-methylpyrrolidin-2-yl)pyridin-2-yl)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H24N4 |
---|---|
Molecular Weight |
260.38 g/mol |
IUPAC Name |
1-methyl-4-[3-(1-methylpyrrolidin-2-yl)pyridin-2-yl]piperazine |
InChI |
InChI=1S/C15H24N4/c1-17-9-11-19(12-10-17)15-13(5-3-7-16-15)14-6-4-8-18(14)2/h3,5,7,14H,4,6,8-12H2,1-2H3 |
InChI Key |
ZCJMLWJMUMLCHN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC=N2)C3CCCN3C |
Origin of Product |
United States |
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